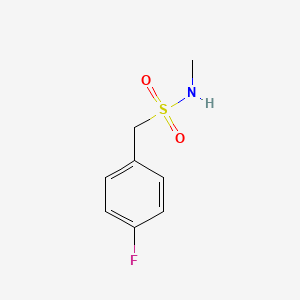

1-(4-fluorophenyl)-N-methylmethanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTIORAMUBIJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

De Novo Synthesis Strategies for N-Methylmethanesulfonamide Derivatives

The creation of the core pyrimidine (B1678525) structure is a critical phase in the synthesis of 1-(4-fluorophenyl)-N-methylmethanesulfonamide. This is typically achieved through cyclization reactions that build the heterocyclic ring from acyclic precursors.

Pyrimidine Ring Formation via Cyclization Reactions

The construction of the pyrimidine ring can be approached through several established cyclization strategies, including condensation reactions with guanidine (B92328) derivatives and advanced cycloaddition methods.

A prevalent and effective method for the synthesis of 2-aminopyrimidine (B69317) derivatives involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine salt. In the context of synthesizing the precursor for 1-(4-fluorophenyl)-N-methylmethanesulfonamide, a key intermediate is 2-amino-4-(4-fluorophenyl)pyrimidine. This can be synthesized by the reaction of a chalcone (B49325), derived from 4-fluorobenzaldehyde (B137897) and a suitable ketone, with guanidine hydrochloride.

Alternatively, a three-component reaction between an aldehyde (4-fluorobenzaldehyde), a ketone, and guanidine can be employed. The general reaction scheme for the formation of a 4-aryl-2-aminopyrimidine from a chalcone and guanidine is presented below:

| Reactant 1 | Reactant 2 | Reagent | Product |

| 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone) | Guanidine Hydrochloride | Base (e.g., Sodium Ethoxide) | 2-Amino-4-(4-fluorophenyl)-6-phenylpyrimidine |

To obtain the specific precursor, 4-(4-fluorophenyl)-N-methylpyrimidin-2-amine, one could either perform a subsequent N-methylation of the 2-amino group or, more directly, utilize N-methylguanidine in the initial cyclization reaction. The latter approach offers the advantage of installing the methyl group in a single step. The reaction of a β-ketoester or a diketone with N-methylguanidine is a known method for producing N-methyl-2-aminopyrimidine derivatives.

While classical condensation reactions are robust, modern synthetic chemistry also offers advanced cycloaddition approaches for the construction of heterocyclic systems like pyrimidines. These methods can provide access to complex pyrimidine structures with high regioselectivity. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) involving heterodienes can be utilized. However, for the specific target compound, the more straightforward condensation reactions with guanidines are generally preferred due to their efficiency and the ready availability of starting materials.

Methane-Sulfonyl Group Incorporation Techniques

Following the successful synthesis of the 4-(4-fluorophenyl)-N-methylpyrimidin-2-amine core, the final step is the incorporation of the methanesulfonyl (mesyl) group onto the secondary amine. This is typically achieved through a sulfonylation reaction.

The sulfonylation of the N-methylamino group is accomplished by treating the pyrimidine precursor with methanesulfonyl chloride (MsCl) in the presence of a suitable base. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction. Common bases used for this transformation include pyridine (B92270), triethylamine (B128534) (TEA), or diisopropylethylamine (DIPEA). The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being commonly employed.

A general procedure involves dissolving the 4-(4-fluorophenyl)-N-methylpyrimidin-2-amine in an appropriate solvent, cooling the solution, and then adding the base followed by the dropwise addition of methanesulfonyl chloride. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature to ensure completion.

| Substrate | Reagent | Base | Solvent | Product |

| 4-(4-fluorophenyl)-N-methylpyrimidin-2-amine | Methanesulfonyl Chloride | Pyridine or Triethylamine | Dichloromethane or THF | 1-(4-(4-fluorophenyl)pyrimidin-2-yl)-N-methylmethanesulfonamide |

The efficiency of the sulfonylation reaction can be influenced by several factors, and optimization may be necessary to achieve high yields and purity. Key parameters to consider for optimization include:

Choice of Base: Sterically hindered bases like DIPEA can sometimes be more effective in preventing side reactions compared to less hindered amines like TEA. The basicity and nucleophilicity of the base are important considerations.

Reaction Temperature: Performing the initial addition of the sulfonylating agent at low temperatures (e.g., 0 °C or -78 °C) can help to control the exothermicity of the reaction and minimize the formation of byproducts.

Stoichiometry of Reagents: The molar ratio of the amine, methanesulfonyl chloride, and the base should be carefully controlled. An excess of the base is typically used to ensure complete neutralization of the generated acid.

Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the rate of the reaction.

Careful control of these parameters allows for the efficient and high-yielding synthesis of the final target compound, 1-(4-fluorophenyl)-N-methylmethanesulfonamide.

Derivatization and Functional Group Interconversion Strategies

Functional group interconversion is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. In the context of pyrimidine chemistry, these strategies are crucial for introducing the specific substituents required for the final target molecule. Reactions such as hydroxymethylation, formylation, and subsequent redox manipulations are pivotal for elaborating the pyrimidine core.

The introduction of one-carbon units, specifically hydroxymethyl (-CH₂OH) and formyl (-CHO) groups, onto the pyrimidine ring is a key step in building molecular complexity. Electrophilic substitution reactions on the pyrimidine nucleus, such as formylation and hydroxymethylation, typically occur at the C-5 position, which is the most electron-rich carbon atom in the ring, especially when activating groups are present.

The generation of a hydroxymethyl group at the C-5 position of a pyrimidine ring is often achieved through the selective reduction of a precursor ester, such as a methyl or ethyl carboxylate. Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reducing agent for this transformation. Its steric bulk and electrophilic nature allow for the controlled reduction of esters to aldehydes at low temperatures, or further to primary alcohols if desired.

Unlike more reactive hydrides such as lithium aluminum hydride (LiAlH₄), DIBAL-H can selectively reduce an ester to the corresponding primary alcohol without affecting other sensitive functional groups. The reaction proceeds through the coordination of the Lewis acidic aluminum center to the carbonyl oxygen of the ester. This is followed by an intramolecular hydride transfer to the carbonyl carbon, forming a stable tetrahedral intermediate. Aqueous workup then liberates the primary alcohol.

A key intermediate in the synthesis of related complex pyrimidines, N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, was successfully prepared via the reduction of its corresponding methyl-5-carboxylate precursor using DIBAL-H. This selective reduction highlights the utility of this reagent in complex synthetic pathways.

Table 1: Comparison of Reducing Agents for Ester Reduction

| Reagent | Typical Conditions | Product from Ester | Selectivity |

|---|---|---|---|

| DIBAL-H | Toluene, -78 °C to 0 °C | Aldehyde or Primary Alcohol | High |

| LiAlH₄ | THF or Et₂O, 0 °C to RT | Primary Alcohol | Low (reduces many functional groups) |

| NaBH₄ | Alcohols, RT | Generally unreactive with esters | High (selective for aldehydes/ketones) |

The conversion of a 5-hydroxymethylpyrimidine to a 5-formylpyrimidine is an oxidative process that provides a synthetically valuable aldehyde functional group. This aldehyde can then be used in a variety of subsequent carbon-carbon bond-forming reactions. The challenge lies in performing this oxidation selectively, without over-oxidizing the aldehyde to a carboxylic acid or affecting other parts of the molecule.

Several reagents are available for the mild oxidation of primary alcohols to aldehydes. These methods avoid the use of harsh oxidants like potassium permanganate (B83412) or chromic acid, which would lead to over-oxidation.

Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, PCC is a classic reagent for oxidizing primary alcohols to aldehydes in a controlled manner. The reaction is typically carried out in dichloromethane (DCM).

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (NEt₃). It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine compound that provides a mild and efficient method for oxidizing primary alcohols to aldehydes at room temperature. It is often favored due to its operational simplicity and non-toxic byproducts.

The selective oxidation of the hydroxymethyl group on heterocyclic systems, such as 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran, has been achieved using systems like Cu(NO₃)₂/acetonitrile, demonstrating that such selective transformations on heterocyclic alcohols are well-established.

Halogenated pyrimidines are versatile intermediates in organic synthesis. The halogen atom can serve as a leaving group for nucleophilic substitution reactions or as a handle for cross-coupling reactions, enabling the introduction of a wide array of substituents onto the pyrimidine core.

Radical bromination is a powerful method for introducing a bromine atom at an allylic or benzylic position. An alkyl group attached to a pyrimidine ring (e.g., a methyl group at C-2, C-4, or C-6) is analogous to a benzylic position due to the aromatic nature of the heterocycle. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light, is the premier method for this transformation. researchgate.netorganic-chemistry.orgdbpedia.orgthermofisher.comwikipedia.org

The reaction proceeds via a free-radical chain mechanism. organic-chemistry.org A low concentration of molecular bromine is generated in situ, which is then homolytically cleaved by the initiator to form bromine radicals. organic-chemistry.org A bromine radical abstracts a hydrogen atom from the benzylic-like position on the pyrimidine's alkyl substituent, creating a resonance-stabilized radical intermediate. organic-chemistry.orgwikipedia.org This intermediate then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, propagating the chain. organic-chemistry.org Using NBS is crucial as it maintains a very low concentration of Br₂ and HBr, which suppresses competing electrophilic addition reactions to any double bonds that might be present in the molecule's side chains. organic-chemistry.org

Table 2: Key Aspects of Wohl-Ziegler Bromination

| Feature | Description |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Substrate Position | Allylic or Benzylic (including alkyl groups on pyrimidines) |

| Conditions | Non-polar solvent (e.g., CCl₄), radical initiator (AIBN) or light |

| Mechanism | Free-radical chain reaction |

| Advantage | High selectivity for allylic/benzylic position over other C-H bonds |

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes positions C-2, C-4, and C-6 susceptible to nucleophilic aromatic substitution (SₙAr). bhu.ac.in Halogens located at these positions are excellent leaving groups and can be displaced by a variety of nucleophiles.

While this reaction is more commonly used to introduce non-halogen nucleophiles, it is conceptually relevant for halide exchange. More practically, halides are introduced onto the pyrimidine ring by replacing other leaving groups, most notably by converting pyrimidones (pyrimidin-ols) to the corresponding chloro- or bromopyrimidines. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) are standard for converting hydroxyl groups at the 2, 4, or 6 positions into the respective halides. This transformation proceeds because the pyrimidone tautomerizes to its hydroxypyrimidine form, the hydroxyl group is activated by the phosphorus reagent, and is subsequently displaced by a halide ion. bhu.ac.in This provides a reliable pathway to halogenated pyrimidine intermediates essential for further derivatization.

Phosphorylation and Other Functional Group Additions

The introduction of new functional groups to the sulfonamide core can significantly alter its chemical properties. While direct phosphorylation of 1-(4-fluorophenyl)-N-methylmethanesulfonamide is not extensively documented, methodologies applied to related structures, such as N-acylsulfonamides, provide a basis for potential synthetic routes.

One such method involves the phosphorylation of N-acylsulfonamides with reagents like trimethylphosphite or triethylphosphite. researchgate.net Research has demonstrated that this transformation can be effectively promoted under ultrasound irradiation in solvent-free and catalyst-free conditions, representing a green and rapid approach to producing the corresponding amidophosphonates. researchgate.net This technique's applicability to the N-methylated sulfonamide moiety would depend on the reactivity of the N-H bond, which is absent in 1-(4-fluorophenyl)-N-methylmethanesulfonamide. However, derivatization of the parent N-arylsulfonamide prior to methylation could offer a pathway for introducing phosphate (B84403) groups.

Other functional group additions often target the nitrogen atom or the aromatic ring. For instance, methods for installing sulfonamide units onto polycyclic hydrocarbon cores have been developed using nitrogen-centered radical approaches, showcasing advanced strategies for C-N bond formation involving the sulfonamide group. rsc.orgokstate.edu

Exploration of Alkylation and Acylation Reactions on the N-Methylmethanesulfonamide Moiety

Further modification of the N-methylmethanesulfonamide moiety through additional alkylation or acylation is a key strategy for creating analogues. Since the nitrogen atom in 1-(4-fluorophenyl)-N-methylmethanesulfonamide is already tertiary (bearing the aryl, methyl, and sulfonyl groups), direct N-alkylation or N-acylation is not feasible. These reactions are typically performed on primary or secondary sulfonamides before the introduction of the final substituent.

N-Alkylation of Sulfonamides: For precursor primary or secondary sulfonamides, various N-alkylation methods have been developed.

Using Alcohols: An efficient manganese-catalyzed N-alkylation of sulfonamides utilizes benzylic and primary aliphatic alcohols as alkylating agents through a "borrowing hydrogen" mechanism. acs.org This method allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. acs.org

Using Alkyl Halides: The reaction of aryl- and alkylsulfonamides with alkyl halides, such as 1,2-dibromo-2-phenylethane, can be facilitated by Lewis acids like FeCl₃ and ZnCl₂ to produce N-alkylated products with good yields. dnu.dp.ua

Catalyst-Free Methods: Under solvent-free conditions, manganese dioxide has been used to catalyze the N-alkylation of sulfonamides with alcohols, presenting a green and practical alternative. organic-chemistry.org

N-Acylation of Sulfonamides: N-acylation transforms sulfonamides into N-acylsulfonamides, a class of compounds with distinct chemical properties and biological activities. nih.gov

Using N-Acylbenzotriazoles: A versatile method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles as efficient acylating agents in the presence of a base like sodium hydride (NaH). semanticscholar.orgepa.govsemanticscholar.org This approach is advantageous as it can be used with N-acylbenzotriazoles for which the corresponding acid chlorides are difficult to prepare or handle. semanticscholar.orgepa.gov

Using Carboxylic Acids/Derivatives: Metal hydrogen sulfates, such as Al(HSO₄)₃ and Zr(HSO₄)₄, have been shown to be effective catalysts for the N-acylation of sulfonamides with carboxylic acid chlorides and anhydrides under solvent-free conditions. researchgate.net

These methodologies are crucial for building a library of derivatives based on the 1-(4-fluorophenyl)-N-methylmethanesulfonamide scaffold by modifying the precursor sulfonamide before the final N-methylation step.

Process Intensification and Green Chemistry in Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Process intensification and green chemistry principles are increasingly applied to the synthesis of sulfonamides to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. cu.edu.egnih.gov This technique has been successfully applied to various steps in sulfonamide synthesis.

For example, the synthesis of fluorinated coumarino sulfonamides demonstrated a significant rate enhancement and yield improvement under microwave irradiation compared to conventional heating for the initial reaction between fluoro arylamines and a sulfonyl chloride. arkat-usa.org Similarly, multicomponent reactions to form complex heterocyclic systems have shown superior results when conducted under microwave conditions. nih.govnih.gov The key benefits observed are operational simplicity, reduced energy consumption, and the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 8 hours) | Minutes (e.g., 30-35 minutes) | cu.edu.eg |

| Product Yield | Lower | Good to Excellent | cu.edu.egnih.gov |

| Energy Consumption | Higher | Lower | |

| Solvent Use | Often requires high-boiling solvents | Enables solvent-free conditions or use of minimal solvent | nih.gov |

Catalyst Development for Enhanced Efficiency (e.g., Gold-Catalyzed Reactions)

Catalysis is central to enhancing the efficiency of sulfonamide synthesis. While gold (Au) catalysts are known to activate sulfonamides for subsequent reactions like the synthesis of cyclic sulfamides or enaminones, other metal catalysts are more commonly employed to improve the efficiency of the core sulfonamide bond formation. ewha.ac.kr

Palladium (Pd) Catalysis: Palladium catalysts are effective for coupling reactions. One method involves the Pd-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates, using readily available starting materials. rsc.org Another approach describes the synthesis of aryl sulfonamides via the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov

Iron (Fe) and Copper (Cu) Catalysis: Iron-promoted protocols have been developed for synthesizing N-arylsulfonamides from nitroarenes and sulfonyl chlorides in aqueous media, with iron dust acting as an inexpensive and easily removable reductant. nih.gov Sequential iron and copper catalysis has been used in a one-pot, two-stage synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. d-nb.infothieme.de Copper catalysis is also used in the synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide or from triarylbismuthines in multicomponent reactions. researchgate.nettandfonline.com

These catalytic systems offer high efficiency, good functional group tolerance, and often operate under mild conditions, making them valuable for industrial-scale synthesis.

Solvent System Optimization and Environmental Impact Mitigation

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry promotes the reduction or replacement of volatile organic compounds (VOCs) with more benign alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. An efficient iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines has been developed that proceeds at room temperature in water. rsc.org

Deep Eutectic Solvents (DESs): DESs are emerging as sustainable alternatives to traditional solvents. A sustainable synthesis of sulfonamides has been described using a copper-catalyzed process in a deep eutectic solvent, which avoids the use of VOCs and allows for easy removal of by-products. researchgate.net

Polyethylene Glycol (PEG): PEG-400, known for its low toxicity, thermal stability, and biocompatibility, has been used as a green solvent for sulfonamide synthesis. sci-hub.se

Solvent-Free (Mechanochemical) Synthesis: Eliminating the solvent entirely represents a significant green advancement. Mechanochemical methods, using techniques like ball milling, have been developed for the synthesis of sulfonamides. rsc.org One solvent-free approach involves a tandem oxidation-chlorination of disulfides followed by amination. rsc.org Another method reports the synthesis of N-alkyl and N-arylsulfonamides by reacting amines with arylsulfonyl chlorides at room temperature without any solvent. sci-hub.se

| Solvent/Condition | Description | Advantages | Reference |

|---|---|---|---|

| Water | Reaction of sodium sulfinates and amines mediated by I₂. | Non-toxic, available, non-flammable, easy product purification. | rsc.org |

| Deep Eutectic Solvents (DESs) | Copper-catalyzed reaction of triarylbismuthines, nitro compounds, and Na₂S₂O₅. | Sustainable, avoids VOCs, easy by-product removal. | researchgate.net |

| Polyethylene Glycol (PEG-400) | Reaction of sulfonyl chlorides with amines using K₂CO₃ as a base. | Environmentally benign, water-soluble, thermally stable, recoverable. | sci-hub.se |

| Solvent-Free (Neat) | Direct reaction of sulfonyl chlorides with amines at room temperature. | Eliminates solvent waste, simplified process. | sci-hub.se |

| Solvent-Free (Mechanochemistry) | Tandem oxidation-chlorination of disulfides followed by amination. | Cost-effective, environmentally friendly, avoids bulk solvents. | rsc.org |

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that reduce the number of operational steps, minimize waste, and save time and resources by combining multiple reaction steps into a single procedure without isolating intermediates.

One-Pot Syntheses: A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. d-nb.info Another strategy enables the synthesis of sulfonamides from aromatic carboxylic acids and amines in a one-pot process that involves a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.gov

Multi-Component Reactions (MCRs): MCRs are powerful for rapidly building molecular complexity. A three-component reaction of aryldiazonium tetrafluoroborate, a sulfur dioxide surrogate (DABSO), and an amine can yield sulfonamide compounds. thieme-connect.com Another sustainable three-component synthesis uses triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents. researchgate.net A five-component reaction has also been reported for the synthesis of pseudopeptides connected to a sulfonamide via a tandem N-sulfonylation/Ugi four-component reaction, showcasing the ability of MCRs to create complex and diverse molecular scaffolds in a single step. rsc.org

These advanced sequences exemplify process intensification by maximizing efficiency and atom economy in the synthesis of sulfonamide-containing molecules.

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of a suitable crystal of 1-(4-fluorophenyl)-N-methylmethanesulfonamide would yield a wealth of structural information.

Analysis of Intermolecular Interactions in the Crystalline State

Understanding how molecules pack together in a crystal is crucial. This subsection would detail the non-covalent interactions, such as hydrogen bonds (e.g., N-H···O), and weaker C-H···O or C-H···F interactions, that stabilize the crystal lattice. researchgate.netresearchgate.net The presence and geometry of these interactions dictate the formation of supramolecular structures, like chains or dimers. nih.govresearchgate.net For sulfonamides, strong intermolecular hydrogen bonds are often a primary driving force in the crystal packing arrangement. nih.gov

Polymorphism Studies and Crystal Packing Effects on Material Properties

Polymorphism is the ability of a compound to crystallize in multiple different forms, each with a distinct crystal lattice. researchgate.netresearchgate.net These different forms, or polymorphs, can have different physical properties. Had studies been conducted, this section would discuss whether 1-(4-fluorophenyl)-N-methylmethanesulfonamide exhibits polymorphism. It is a known phenomenon among sulfonamides, where different packing arrangements and molecular conformations can arise due to variations in crystallization conditions. researchgate.netacs.org Such variations can be influenced by the electron-donating or electron-withdrawing nature of substituents on the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While basic 1D NMR spectra (¹H and ¹³C) would provide initial structural confirmation, advanced 2D NMR techniques are essential for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, by showing correlations between adjacent protons on the fluorophenyl ring. rsc.orgscience.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances. rsc.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting different fragments of the molecule, for example, linking the N-methyl protons to the sulfur-bearing carbon of the methanesulfonamide (B31651) group. science.govyoutube.com

A data table summarizing the expected chemical shifts and correlations would be presented here if experimental data were available.

Investigation of Dynamic Processes and Conformational Exchange

Molecules are not static in solution and can undergo various dynamic processes, such as bond rotation. NMR spectroscopy can be used to study these dynamics. For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, this could involve investigating the rotational barrier around the S-N bond or the S-C(phenyl) bond. Techniques like variable-temperature NMR could potentially identify if the molecule exists in an equilibrium of different conformations in solution and measure the energy barriers between them. No such studies have been reported for this specific compound.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, key vibrational modes would include the stretching and bending of the sulfonyl group, the C-F bond, the aromatic ring, and the N-methyl group.

Key expected absorption bands include strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically found in the 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹ regions, respectively. The C-F stretch from the fluorophenyl ring would produce a strong band, usually in the 1250-1000 cm⁻¹ range. Aromatic C=C stretching vibrations are expected around 1600-1450 cm⁻¹, while C-H stretching from the aromatic ring and the methyl groups would appear near 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

Table 1: Hypothetical FT-IR Peak Assignments for 1-(4-fluorophenyl)-N-methylmethanesulfonamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | 4-Fluorophenyl |

| ~2940 | Aliphatic C-H Stretch | N-Methyl |

| ~1595 | Aromatic C=C Stretch | 4-Fluorophenyl |

| ~1340 | Asymmetric SO₂ Stretch | Methanesulfonamide |

| ~1220 | C-F Stretch | 4-Fluorophenyl |

| ~1150 | Symmetric SO₂ Stretch | Methanesulfonamide |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of 1-(4-fluorophenyl)-N-methylmethanesulfonamide, Raman spectroscopy would be effective in identifying the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic ring. The symmetric SO₂ stretch, which is also IR-active, would typically appear as a strong band in the Raman spectrum. The aromatic ring breathing modes are also characteristically strong in Raman spectra.

Table 2: Hypothetical Raman Shift Assignments for 1-(4-fluorophenyl)-N-methylmethanesulfonamide

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | 4-Fluorophenyl |

| ~2945 | Aliphatic C-H Stretch | N-Methyl |

| ~1600 | Aromatic Ring Breathing | 4-Fluorophenyl |

| ~1150 | Symmetric SO₂ Stretch | Methanesulfonamide |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. The molecular formula of 1-(4-fluorophenyl)-N-methylmethanesulfonamide is C₈H₁₀FNO₂S. HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm).

Table 3: Hypothetical HRMS Data for 1-(4-fluorophenyl)-N-methylmethanesulfonamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀FNO₂S |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 204.0489 |

| Measured Exact Mass | 204.0491 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample by separating the main compound from any impurities. A sample of 1-(4-fluorophenyl)-N-methylmethanesulfonamide would be injected into an LC system, and the eluent would be introduced into the mass spectrometer. The resulting chromatogram would ideally show a single major peak corresponding to the target compound, with the associated mass spectrum confirming its identity. The area of this peak relative to the total area of all detected peaks provides a quantitative measure of purity.

Table 4: Hypothetical LC-MS Purity Analysis of a 1-(4-fluorophenyl)-N-methylmethanesulfonamide Sample

| Retention Time (min) | Compound Identity | Detected m/z ([M+H]⁺) | Peak Area (%) |

|---|---|---|---|

| 4.52 | 1-(4-fluorophenyl)-N-methylmethanesulfonamide | 204.05 | 99.6 |

| 3.81 | Impurity A | 188.07 | 0.2 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(4-fluorophenyl)-N-methylmethanesulfonamide. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. ajchem-a.com This calculation yields the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Furthermore, DFT is used to predict the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison between the calculated and experimentally obtained infrared (IR) and Raman spectra can help to confirm the optimized molecular structure and provide a detailed assignment of the observed vibrational bands. ajchem-a.comnih.gov For instance, the characteristic stretching frequencies for the S=O, C-F, and N-H bonds can be precisely calculated.

Table 1: Hypothetical Optimized Geometrical Parameters for 1-(4-fluorophenyl)-N-methylmethanesulfonamide (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | Value in Å |

| S=O | Value in Å | |

| S-N | Value in Å | |

| Bond Angle | O-S-O | Value in degrees |

| C-N-S | Value in degrees | |

| Dihedral Angle | C-S-N-C | Value in degrees |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comwikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. malayajournal.org A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-(4-fluorophenyl)-N-methylmethanesulfonamide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| Energy Gap (LUMO-HOMO) | Calculated Value |

Note: This table is illustrative. Actual values would be obtained from specific FMO analyses.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dechemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.org For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, the MEP map would likely show negative potential around the oxygen and fluorine atoms, and positive potential around the hydrogen atoms.

Intermolecular Interactions and Non-Covalent Bonding

The way molecules of 1-(4-fluorophenyl)-N-methylmethanesulfonamide interact with each other in the solid state is governed by non-covalent interactions. These interactions are crucial for determining the crystal packing and physical properties of the compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the distance from the surface to the nearest nucleus inside and outside the surface, which helps to identify different types of intermolecular contacts.

Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 1-(4-fluorophenyl)-N-methylmethanesulfonamide

| Contact Type | Contribution (%) |

|---|---|

| H···H | Calculated Value |

| F···H | Calculated Value |

| O···H | Calculated Value |

| C···H | Calculated Value |

| S···H | Calculated Value |

Note: This table is illustrative. Actual values would be obtained from a specific Hirshfeld surface analysis of the crystal structure.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions (NCIs) within a molecule and between molecules. This analysis is based on the electron density (ρ) and its first derivative. The RDG is plotted against the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density multiplied by the electron density, which allows for the characterization of different types of interactions.

For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, an RDG analysis would reveal various intramolecular interactions that contribute to its conformational stability. The resulting 3D plot would show isosurfaces colored according to the nature of the interaction:

Blue isosurfaces would indicate strong attractive interactions, such as hydrogen bonds. In this molecule, a potential weak C-H···O hydrogen bond might be observed between a methyl hydrogen and one of the sulfonyl oxygen atoms.

Green isosurfaces would represent weak van der Waals interactions, which would be prevalent in the region of the fluorophenyl ring and between the methyl groups.

Red isosurfaces would signify strong repulsive or steric clash interactions, which might appear between bulky groups if they are forced into close proximity in certain conformations.

A 2D scatter plot of RDG versus sign(λ₂)ρ would quantify these interactions, with distinct spikes corresponding to different types of non-covalent interactions.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. aps.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value around 0.5 suggests a more delocalized, metallic-like electron distribution. aps.org

An ELF analysis of 1-(4-fluorophenyl)-N-methylmethanesulfonamide would provide insights into its electronic structure. sciety.orgresearchgate.net The ELF topology would show:

High ELF values (red regions) localized around the C-C, C-H, C-N, N-S, S-O, and C-F bonds, confirming their covalent nature. researchgate.net

Pronounced localization corresponding to the lone pairs of electrons on the oxygen, nitrogen, and fluorine atoms. researchgate.net

A delocalized electron cloud would be visualized around the carbon and nitrogen atoms. researchgate.net

The core electron shells of the carbon, nitrogen, oxygen, fluorine, and sulfur atoms would also be clearly delineated.

This analysis helps in understanding the bonding characteristics and the distribution of electron pairs within the molecule. sciety.org

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atomic properties and the nature of chemical bonds. This topological analysis is based on the gradient vector field of the electron density and the Laplacian of the electron density (∇²ρ). Key features of this analysis include bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, a topological analysis of its electron density would yield the following insights:

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates the existence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the bond.

For the covalent bonds (C-C, C-H, C-N, N-S, S-O, C-F), a high ρ(r) and a negative ∇²ρ(r) would be expected, indicating a shared interaction with significant electron concentration.

For any potential intramolecular hydrogen bonds (e.g., C-H···O), a low ρ(r) and a positive ∇²ρ(r) would suggest a closed-shell interaction, typical of non-covalent bonds.

Ring Critical Points (RCPs): An RCP would be found in the center of the fluorophenyl ring, indicating the cyclic nature of this part of the molecule.

The following table presents hypothetical data from a topological analysis of the electron density for selected bonds in 1-(4-fluorophenyl)-N-methylmethanesulfonamide.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| C-F | 0.25 | -0.60 | -0.20 | Covalent |

| S=O | 0.45 | -1.20 | -0.50 | Covalent |

| N-S | 0.20 | -0.45 | -0.15 | Covalent |

| C-N | 0.28 | -0.75 | -0.25 | Covalent |

Molecular Dynamics (MD) Simulations and Conformational Studies

Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule. frontiersin.org

For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, MD simulations would be employed to explore its conformational flexibility. The key rotatable bonds in this molecule are the C-N bond between the phenyl ring and the nitrogen atom, and the N-S bond of the sulfonamide group. Rotation around these bonds will give rise to different conformers with varying energies.

Simulations of Compound Interactions with Solvents and Environments

MD simulations are also instrumental in understanding how a molecule interacts with its environment, such as different solvents. academie-sciences.fr These simulations can provide insights into solvation energies, the structure of the solvent around the solute, and the influence of the solvent on the conformational preferences of the molecule. researchgate.net

For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, MD simulations in various solvents (e.g., water, methanol, chloroform) would be conducted to assess its solvation properties. The simulations would involve placing the molecule in a box of solvent molecules and simulating the system over time. Analysis of the simulation trajectories would yield radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Expected findings from such simulations would include:

In polar protic solvents like water or methanol, strong hydrogen bonding interactions would be observed between the sulfonyl oxygens and the solvent hydrogen atoms.

In a non-polar solvent like chloroform, weaker dipole-dipole and van der Waals interactions would dominate.

The conformational equilibrium of 1-(4-fluorophenyl)-N-methylmethanesulfonamide might shift depending on the solvent, as different conformers may be preferentially stabilized by different solvent environments.

Prediction of Spectroscopic and Optical Properties

Computational Prediction of NMR and IR Spectra

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. researchgate.net

NMR Spectra Prediction

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. mdpi.com By referencing these calculated shielding values to a standard (e.g., tetramethylsilane), the chemical shifts can be predicted. github.io

For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, DFT calculations would be performed to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculations would typically involve geometry optimization of the molecule followed by the NMR calculation itself, often including solvent effects through a continuum model. github.io The predicted chemical shifts would then be compared to experimental data to validate the structure.

The following table shows hypothetical predicted ¹H NMR chemical shifts for 1-(4-fluorophenyl)-N-methylmethanesulfonamide.

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho to F) | 7.15 |

| Aromatic (meta to F) | 7.30 |

| N-CH₃ | 2.85 |

| S-CH₃ | 3.05 |

IR Spectra Prediction

The prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A DFT calculation of the IR spectrum of 1-(4-fluorophenyl)-N-methylmethanesulfonamide would provide a set of vibrational modes and their frequencies. ajchem-a.com This would allow for the assignment of the peaks observed in an experimental IR spectrum to specific molecular vibrations.

The table below presents a selection of predicted and scaled vibrational frequencies for key functional groups in 1-(4-fluorophenyl)-N-methylmethanesulfonamide.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3150 | 3050 |

| Aliphatic C-H stretch | 3050 | 2950 |

| S=O asymmetric stretch | 1380 | 1340 |

| S=O symmetric stretch | 1180 | 1150 |

| C-F stretch | 1250 | 1220 |

Prediction of Linear and Nonlinear Optical (NLO) Properties

While specific theoretical and computational studies on the linear and nonlinear optical (NLO) properties of 1-(4-fluorophenyl)-N-methylmethanesulfonamide are not extensively available in the current body of scientific literature, valuable insights can be drawn from computational investigations of structurally analogous compounds. One such relevant study focuses on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), a molecule that shares the core structural feature of N-methyl-N-(4-fluorophenyl)methanesulfonamide. This research provides a framework for understanding the potential NLO characteristics of the target compound through density functional theory (DFT) calculations.

Computational chemistry serves as a powerful tool for predicting the NLO properties of materials, offering a cost-effective and efficient alternative to experimental synthesis and characterization. These theoretical approaches can elucidate the relationship between molecular structure and NLO response, guiding the design of novel materials for optoelectronic applications.

In the investigation of the related compound PMMS, the geometry of the molecule was optimized using DFT with the B3LYP/6-311++G(d,p) level of theory nih.gov. This computational method is widely employed to obtain accurate molecular structures and electronic properties. Following geometry optimization, the linear and nonlinear optical properties, such as polarizability and hyperpolarizability, were calculated. nih.gov

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, representing the linear response. The first hyperpolarizability (β) quantifies the second-order nonlinear optical response, which is responsible for phenomena like second-harmonic generation (SHG). Materials with large hyperpolarizability values are sought after for applications in frequency conversion and optical switching.

For the analogous compound, PMMS, the calculated values for the dipole moment, polarizability, and first hyperpolarizability are presented in the tables below. These values were determined in the gas phase and provide an indication of the intrinsic NLO properties of a molecule with a similar sulfonamide backbone. The study on PMMS also explored the impact of the crystalline environment on the NLO properties, revealing a significant enhancement in the predicted NLO behavior within a crystal lattice nih.gov. This suggests that the solid-state packing of 1-(4-fluorophenyl)-N-methylmethanesulfonamide could play a crucial role in its potential NLO applications.

It is important to note that while the data from PMMS offers a valuable comparative basis, the substitution of a pyrimidine (B1678525) group for a simple phenyl group will undoubtedly influence the electronic and optical properties. Therefore, dedicated computational studies on 1-(4-fluorophenyl)-N-methylmethanesulfonamide are necessary to precisely determine its NLO characteristics. Nevertheless, the findings for a closely related structure underscore the potential of fluorophenyl-sulfonamide derivatives as candidates for NLO materials. nih.govresearchgate.netresearchgate.net

Table 1: Calculated Dipole Moment and Polarizability of a Structurally Similar Compound (PMMS)

| Parameter | Value |

| Dipole Moment (μ) | Data not available in search results |

| Mean Polarizability (α) | Data not available in search results |

| Anisotropy of Polarizability (Δα) | Data not available in search results |

Table 2: Calculated First Hyperpolarizability Components of a Structurally Similar Compound (PMMS)

| Component | Value |

| β_x | Data not available in search results |

| β_y | Data not available in search results |

| β_z | Data not available in search results |

| Total First Hyperpolarizability (β_tot) | Data not available in search results |

Reactivity and Mechanistic Aspects in Organic Transformations

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for the synthesis and reactions of 1-(4-fluorophenyl)-N-methylmethanesulfonamide are not extensively documented in the public domain. However, the principles of its formation, typically via the reaction of methanesulfonyl chloride with N-methyl-4-fluoroaniline or 4-fluorophenylsulfonyl chloride with methylamine, allow for a substantive analysis based on studies of analogous systems.

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic nucleophilic substitution reaction. wikipedia.org The reaction rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

Electronic Effects: An electron-withdrawing substituent, such as the 4-fluorophenyl group on the amine nitrogen, decreases the amine's nucleophilicity, thereby slowing the reaction rate compared to a non-fluorinated or electron-donating substituted aniline. Conversely, a 4-fluorophenyl group on the sulfonyl chloride would increase the electrophilicity of the sulfur atom, accelerating the nucleophilic attack.

Thermodynamics: The formation of the S-N bond in sulfonamides is a thermodynamically favorable process, resulting in a stable and often crystalline product. wikipedia.org The rigidity of the sulfonamide functional group contributes to this stability.

Kinetic studies on the solvolysis of arenesulfonyl chlorides provide insight into the reactivity of these key precursors. For instance, the rates of solvolysis for various sulfonyl chlorides have been correlated using the extended Grunwald-Winstein equation, confirming an SN2-like mechanism. mdpi.com

Table 1: Comparative Solvolysis Data for Arenesulfonyl Chlorides in Various Solvents This table is illustrative and based on data for related compounds to demonstrate kinetic principles.

| Sulfonyl Chloride | Solvent System | Rate Constant (k, s⁻¹) | Proposed Mechanism |

|---|---|---|---|

| Benzenesulfonyl Chloride | 80% Acetone | Value not specified | SN2 |

| p-Nitrobenzenesulfonyl Chloride | 80% Acetone | Value not specified | SN2 |

| trans-β-Styrenesulfonyl Chloride | H₂O | 1.15 x 10⁻³ | SN2 |

Data adapted from studies on arenesulfonyl chloride solvolysis. mdpi.com

Investigation of Reaction Intermediates and Transition States

The mechanism of sulfonamide formation via amine-sulfonyl chloride reaction proceeds through a concerted or stepwise pathway involving a transition state or a short-lived intermediate where the S-N bond is forming as the S-Cl bond is breaking. Computational studies on related sulfonamide systems support a transition state with significant charge separation. researchgate.net

In an alternative synthetic route, such as a nucleophilic aromatic substitution (SNAr) reaction of 1,4-difluorobenzene with N-methylmethanesulfonamide, the nature of the intermediate is a key mechanistic question. Classic SNAr reactions proceed through a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. researchgate.net However, for less activated fluoroarenes that lack strong ortho- or para-electron-withdrawing groups, this intermediate is less stable. nih.gov Recent evidence suggests that many SNAr reactions, particularly with fluoroarenes, may proceed through a more concerted pathway involving a single transition state rather than a distinct intermediate. acs.orgbris.ac.uknih.gov For 1-(4-fluorophenyl)-N-methylmethanesulfonamide synthesis via an SNAr pathway, the mechanism would likely be concerted unless promoted by a strong base or catalyst capable of stabilizing the anionic intermediate. acs.org

Stereochemical Control and Asymmetric Synthesis Approaches

The compound 1-(4-fluorophenyl)-N-methylmethanesulfonamide is achiral. However, the sulfonamide scaffold is prevalent in chiral ligands and catalysts, making the development of asymmetric syntheses for its derivatives a topic of significant interest. Chirality can be introduced in two primary ways:

N-C Axial Chirality (Atropisomerism): By introducing sufficiently bulky substituents at the ortho-positions of the 4-fluorophenyl ring, rotation around the N-C bond can be restricted, leading to stable, separable atropisomers. Catalytic enantioselective methods, such as palladium-catalyzed N-allylation or N-arylation using chiral ligands, have been successfully employed to synthesize N-C axially chiral sulfonamides with high enantioselectivity. nih.gov

Stereogenic Sulfur Center: While the sulfur in a sulfonamide is tetracoordinate and not a stereocenter, related chiral sulfur-containing compounds like sulfoximines can be synthesized from sulfonamide precursors. The asymmetric synthesis of chiral sulfoximines has been achieved through methods like the sulfur-selective arylation of easily accessible chiral sulfinamides. organic-chemistry.orgnih.gov This provides an indirect route to introduce stereochemistry at the sulfur atom in a related structural class.

Exploration of Novel Rearrangement Reactions Involving the Pyrimidine (B1678525) Scaffold

While there is no direct literature linking 1-(4-fluorophenyl)-N-methylmethanesulfonamide to rearrangement reactions involving a pyrimidine scaffold, this area represents a fertile ground for hypothetical exploration. A relevant transformation in nitrogen-containing heterocycles is the Dimroth rearrangement, which involves the isomerization of a heterocyclic ring through a ring-opening and re-closure sequence, effectively translocating heteroatoms. nih.govwikipedia.org

This rearrangement is known to occur in certain 1-alkyl-2-iminopyrimidines and related fused systems like imidazo[1,2-a]pyrimidines, often under basic or acidic conditions. nih.govresearchgate.net Studies have shown that sulfonamide-substituted imidazo[1,2-a]pyrimidines can undergo the Dimroth rearrangement. nih.gov The mechanism typically involves nucleophilic addition (e.g., by hydroxide) to the pyrimidine ring, followed by cleavage of an N-C bond to form an open-chain intermediate. Rotation and subsequent ring closure yield the rearranged isomer. researchgate.net

A hypothetical scenario could involve the incorporation of the N-(4-fluorophenyl)-N-methylamino moiety into a pyrimidine ring, for example, as a substituent on an iminopyrimidine. The electronic influence of the sulfonamide and the aryl group could impact the rate and equilibrium of a potential Dimroth rearrangement. Decreasing the π-electron density of the pyrimidine ring is known to increase the rate of rearrangement, a condition that could be influenced by the electronic character of the N-aryl sulfonamide substituent. researchgate.net

Single-Electron Transfer (SET) Processes in Fluorinated Systems

Single-electron transfer (SET) is a fundamental process in which an electron is transferred from one chemical species to another, generating radical intermediates. libretexts.orglibretexts.org This pathway opens up reactivity patterns distinct from traditional two-electron (polar) mechanisms. In recent years, photoredox catalysis has emerged as a powerful tool to initiate SET processes under mild conditions, enabling novel transformations of otherwise stable functional groups like sulfonamides. domainex.co.uk

For fluorinated systems like 1-(4-fluorophenyl)-N-methylmethanesulfonamide, SET processes are highly relevant. The 4-fluorophenyl group can influence the redox potential of the molecule. Methodologies have been developed that allow for the conversion of sulfonamides into valuable sulfonyl radical intermediates via photocatalysis. nih.govresearchgate.net These radicals can then participate in a variety of bond-forming reactions, such as addition to alkenes.

A plausible SET-initiated pathway for 1-(4-fluorophenyl)-N-methylmethanesulfonamide could involve its conversion to an activated intermediate (e.g., an N-sulfonylimine), which can then be reduced by an excited-state photocatalyst. This would generate a radical anion that fragments to produce a sulfonyl radical, which can be trapped by various radical acceptors. researchgate.net Alternatively, N-centered radicals can be generated from sulfonamides via photoredox-catalyzed single-electron oxidation, enabling hydrogen atom transfer (HAT) processes. researchgate.net

Frustrated Lewis Pair (FLP) Chemistry in Relation to the Compound

Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that are unable to form a classical dative bond adduct. This "unquenched" reactivity allows the pair to cooperatively activate a variety of small molecules, such as H₂, CO₂, and olefins.

The compound 1-(4-fluorophenyl)-N-methylmethanesulfonamide possesses potential Lewis basic sites. Theoretical and experimental studies have shown that both the sulfonamide oxygen and nitrogen atoms can act as centers of basicity. researchgate.net The oxygen atoms, with their accessible lone pairs, are the most likely sites for interaction with a Lewis acid. The nitrogen lone pair is partially delocalized into the S=O bonds, reducing its basicity.

In the context of FLP chemistry, 1-(4-fluorophenyl)-N-methylmethanesulfonamide could act as the Lewis base component. If combined with a bulky Lewis acid (e.g., B(C₆F₅)₃), the formation of a classical adduct might be sterically hindered. This frustrated pair could then potentially activate small molecules. Furthermore, single-electron transfer can occur within Lewis pairs, particularly those involving electron-rich donors and strong acceptors like B(C₆F₅)₃, to generate radical ion pairs that can initiate subsequent chemical reactions. nih.gov The application of FLP principles to activate or functionalize sulfonamides is an emerging area of research with potential for novel catalytic transformations.

Analytical Method Development for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of 1-(4-fluorophenyl)-N-methylmethanesulfonamide and for real-time monitoring of its synthesis. wu.ac.th These techniques offer high resolution and sensitivity for separating the target compound from impurities and starting materials.

The choice of stationary and mobile phases is critical for achieving optimal separation. For aromatic sulfonamides, reversed-phase HPLC is a common and effective approach. chromatographyonline.com

Stationary Phase:

C18 (Octadecylsilane): This is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity, which allows for good retention of moderately non-polar compounds like 1-(4-fluorophenyl)-N-methylmethanesulfonamide. labtech.tn Columns such as the Symmetry C18 are often employed for the separation of sulfonamides. jafs.com.pl

C8 (Octylsilane): A C8 stationary phase is less hydrophobic than C18 and can be advantageous if the retention time of the target compound on a C18 column is excessively long. labtech.tn

Phenyl Phases: Given the aromatic nature of the target compound, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the fluorophenyl group of the analyte. hawachhplccolumn.com

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. phenomenex.com

Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency. nanobioletters.com The ratio of the organic solvent to water is adjusted to achieve the desired retention time; increasing the organic content will decrease the retention time. chromatographyonline.com

pH and Buffers: The pH of the aqueous component of the mobile phase can significantly impact the retention of ionizable compounds. phenomenex.com For sulfonamides, adjusting the pH with acids like phosphoric acid, formic acid, or acetic acid can improve peak shape and selectivity. chromatographyonline.comnanobioletters.com A common mobile phase composition for sulfonamide analysis is a mixture of water, acetonitrile, and methanol, with the pH adjusted to around 2.5 with phosphoric acid. nanobioletters.com

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 (e.g., YMC-Triart C8, 250x4.6 mm, 5µm) | Provides good retention for aromatic sulfonamides. wu.ac.th |

| Mobile Phase | Acetonitrile:Water:Methanol (35:60:5 v/v/v) with pH adjusted to 2.5 with phosphoric acid | Optimized for good separation and peak shape of sulfonamides. nanobioletters.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. wu.ac.th |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. nanobioletters.com |

| Injection Volume | 5-10 µL | Standard volume for analytical injections. wu.ac.th |

The selection of an appropriate detector is crucial for sensitivity and selectivity.

UV/Vis Detectors: These are the most common detectors in HPLC. For a compound containing an aromatic ring like 1-(4-fluorophenyl)-N-methylmethanesulfonamide, a UV detector is highly suitable. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity. For many sulfonamides, a wavelength of around 254-278 nm is effective. jafs.com.plnanobioletters.com

Photodiode Array (PDA) Detectors: A PDA detector, also known as a Diode Array Detector (DAD), provides a significant advantage over a standard UV/Vis detector by acquiring the entire UV-Vis spectrum of the eluting compounds. shimadzu.com This capability is invaluable for peak purity assessment, as it can help to identify co-eluting impurities. shimadzu.com It also aids in method development by allowing for the determination of the optimal detection wavelength for all components in a mixture. multiscreensite.com

Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong UV chromophore, an ELSD can be a viable alternative. This detector is sensitive to any non-volatile analyte, making it a more universal detector.

Gas Chromatography (GC) for Volatile Byproducts and Reagents

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of 1-(4-fluorophenyl)-N-methylmethanesulfonamide synthesis, GC is primarily used to identify and quantify residual solvents, unreacted volatile starting materials, and volatile byproducts. ispub.com

For instance, the synthesis of methanesulfonamides may involve reagents that can lead to the formation of genotoxic impurities such as alkyl methanesulfonates (e.g., methyl methanesulfonate, ethyl methanesulfonate). rroij.com These are potent carcinogens and their presence must be carefully monitored. researchgate.net GC coupled with a sensitive detector is the method of choice for trace analysis of such impurities.

A typical GC method for volatile impurities would involve:

Injection: Headspace injection is often preferred for the analysis of residual solvents in pharmaceutical ingredients, as it minimizes contamination of the GC system with the non-volatile active pharmaceutical ingredient (API). thermofisher.com

Column: A capillary column with a stationary phase suitable for separating volatile polar and non-polar compounds is used. Columns like the DB-624 are commonly employed for this purpose. rroij.com

Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and is suitable for quantifying residual solvents. ispub.com For higher sensitivity and specificity, especially for trace-level genotoxic impurities, a Mass Spectrometer (MS) is the preferred detector. nih.gov

Coupled Analytical Techniques

The combination of chromatographic separation with spectroscopic detection provides a wealth of information for the analysis of complex mixtures and the definitive identification of unknown compounds.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): The hyphenation of LC with NMR spectroscopy is a powerful tool for the structural elucidation of compounds within a mixture, eliminating the need for tedious offline isolation. nih.gov While LC-MS is often the first-line approach for metabolite and impurity identification, NMR provides unambiguous structural information. tandfonline.com For a novel compound like 1-(4-fluorophenyl)-N-methylmethanesulfonamide, LC-NMR could be instrumental in confirming its structure and identifying any co-eluting isomers or degradation products. globalresearchonline.net The use of 19F-NMR, in conjunction with LC, can be particularly useful for tracking fluorine-containing compounds and their transformation products. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): As mentioned previously, GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. d-nb.info It is invaluable for identifying unknown volatile impurities by comparing their mass spectra to extensive libraries. globalresearchonline.net In the context of 1-(4-fluorophenyl)-N-methylmethanesulfonamide, GC-MS would be used to identify and quantify trace levels of residual solvents and potential genotoxic byproducts from the synthesis process. nih.gov

Sample Preparation Techniques for Complex Matrices

When analyzing 1-(4-fluorophenyl)-N-methylmethanesulfonamide in complex matrices, such as biological fluids or environmental samples, an effective sample preparation step is crucial to remove interfering substances and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubility in two immiscible liquids. For extracting sulfonamides from aqueous matrices like milk or water, organic solvents such as dichloromethane (B109758) or ethyl acetate are often used. mdpi.com

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample clean-up and concentration. researchgate.net For sulfonamides, various SPE sorbents can be used, including C18 cartridges for reversed-phase extraction. researchgate.net Molecularly Imprinted Polymers (MIPs) can also be designed to selectively bind to sulfonamides, offering very high selectivity. imeko.info

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, originally developed for pesticide analysis in food, has been increasingly adapted for the extraction of pharmaceuticals from various complex matrices. pandawainstitute.com A typical QuEChERS procedure involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate and sodium chloride). A subsequent dispersive SPE (d-SPE) step with sorbents like primary secondary amine (PSA) is used for further clean-up. researchgate.net This method is known for its high recovery and efficiency. doi.org

| Technique | Principle | Advantages | Typical Application |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Extraction from aqueous samples. mdpi.com |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, good clean-up, can be automated | Trace analysis in environmental and biological samples. researchgate.net |

| QuEChERS | Solvent extraction followed by salting out and d-SPE clean-up | Fast, high throughput, low solvent consumption | Multi-residue analysis in food and other complex matrices. pandawainstitute.com |

Validation of Analytical Methods for Research Reproducibility

The reproducibility of research findings is intrinsically linked to the reliability of the analytical methods used. Method validation provides documented evidence that a chosen analytical procedure will consistently produce a result that meets pre-determined acceptance criteria. For 1-(4-fluorophenyl)-N-methylmethanesulfonamide, this means that any developed analytical method, such as High-Performance Liquid Chromatography (HPLC), must undergo rigorous validation to ensure that results from different laboratories or at different times can be compared with confidence.

A comprehensive validation protocol for an analytical method for 1-(4-fluorophenyl)-N-methylmethanesulfonamide would assess several key performance characteristics.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This ensures that the signal measured is solely from 1-(4-fluorophenyl)-N-methylmethanesulfonamide and not from any interfering substances.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a linear regression analysis of the analyte response versus concentration.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of 1-(4-fluorophenyl)-N-methylmethanesulfonamide and comparing the measured value to the true value.

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the pH of the mobile phase, column temperature, or flow rate.

The data generated from these validation studies for an analytical method for 1-(4-fluorophenyl)-N-methylmethanesulfonamide would typically be presented in data tables to clearly demonstrate the method's performance.

Table 1: Linearity Data for the Analysis of 1-(4-fluorophenyl)-N-methylmethanesulfonamide

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15023 |

| 5 | 75112 |

| 10 | 150350 |

| 25 | 375890 |

| 50 | 752100 |

| Linear Regression | |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 15015 |

| Intercept | 120 |

Table 2: Accuracy and Precision Data for the Analysis of 1-(4-fluorophenyl)-N-methylmethanesulfonamide

| Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |

| 5.0 | 4.98 ± 0.09 | 99.6 | 1.8 |

| 25.0 | 25.12 ± 0.35 | 100.5 | 1.4 |

| 40.0 | 39.85 ± 0.60 | 99.6 | 1.5 |

By thoroughly validating the analytical methods used in the study of 1-(4-fluorophenyl)-N-methylmethanesulfonamide, researchers can ensure the integrity and reproducibility of their findings, which is essential for the advancement of scientific knowledge.

Potential Applications in Chemical Sciences and Materials Research

Precursors for Advanced Organic Synthesis Beyond Current Scope